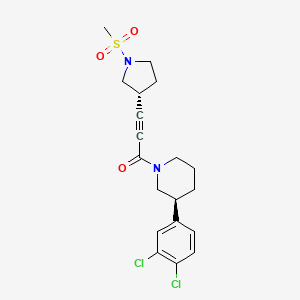

(R,R)-VVD-118313

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22Cl2N2O3S |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |

InChI |

InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16+/m0/s1 |

InChI Key |

OUPVMVHXMWBFDP-GOEBONIOSA-N |

Isomeric SMILES |

CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@H](C2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(R,R)-VVD-118313: A Deep Dive into the Allosteric Inhibition of JAK1

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 has emerged as a highly selective and potent inhibitor of Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling implicated in a range of immuno-inflammatory diseases and cancers.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism: Covalent Allosteric Inhibition

This compound operates through a sophisticated mechanism of action, functioning as a covalent allosteric inhibitor of JAK1.[3][4] Unlike traditional ATP-competitive inhibitors that target the highly conserved active site of kinases, this compound achieves its remarkable selectivity by targeting a unique, isoform-restricted cysteine residue, Cysteine 817 (C817) , located within the pseudokinase (JH2) domain of JAK1.[3][5][6]

This targeted covalent engagement with C817 induces a conformational change in the JAK1 protein, which in turn blocks the trans-phosphorylation of the activation loop, a critical step for kinase activation.[1][2][3] Consequently, the downstream signaling cascade, primarily the JAK/STAT pathway, is inhibited.[7] The absence of this specific cysteine residue in other JAK family members, such as JAK2 and JAK3, is the structural basis for the compound's high selectivity.[4][5]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound and its related stereoisomers have been quantified through various biochemical and cell-based assays. The data below is summarized from key studies characterizing these inhibitors.

| Compound/Isomer | Assay Type | Cell Line/System | Target/Pathway | Measurement | Value | Reference |

| This compound (5a) | HTRF Assay | Human PBMCs | IFNα-stimulated pSTAT1 | IC₅₀ | 32 nM | [6] |

| (S,R)-5a | HTRF Assay | Human PBMCs | STAT Phosphorylation | IC₅₀ | ~0.03-0.05 µM | [4] |

| (R,S)-5b | HTRF Assay | Human PBMCs | STAT Phosphorylation | IC₅₀ | ~0.03-0.05 µM | [4] |

| This compound (5a) | MS-ABPP | Human PBMCs | JAK1 C817 Engagement | % Inhibition | >90% at 0.01 µM (1h) | [8] |

| This compound (5a) | Western Blot | 22Rv1 cells (WT-JAK1) | IFNα-pSTAT1 / IL-6-pSTAT3 | Max Inhibition | >80% at ~0.2 µM | [3] |

| This compound (5a) | Western Blot | 22Rv1 cells (C817A-JAK1) | IFNα-pSTAT1 / IL-6-pSTAT3 | Max Inhibition | <10% up to 2 µM | [3] |

Signaling Pathway Inhibition

This compound demonstrates selective inhibition of cytokine signaling pathways that are dependent on the catalytic activity of JAK1. The following diagram illustrates the core JAK1/STAT signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture and Cytokine Stimulation of Human PBMCs

This protocol outlines the procedure for treating primary human immune cells with the inhibitor followed by cytokine stimulation to assess the impact on JAK/STAT signaling.

-

Cell Isolation and Culture:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Plate PBMCs at a density of 1x10⁶ cells/well in a 96-well plate.

-

-

Compound Treatment and Cytokine Stimulation:

-

Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations (final DMSO concentration ≤ 0.1%).

-

Pre-treat the plated PBMCs with the compound or vehicle (DMSO) for 2 hours at 37°C.

-

Stimulate the cells by adding one of the following cytokines for the indicated time:

-

Immediately after stimulation, proceed to cell lysis for downstream analysis (e.g., Western Blotting or HTRF).

-

Western Blotting for Phospho-STAT (pSTAT)

This method is used to visualize and quantify the levels of phosphorylated STAT proteins, providing a direct readout of JAK kinase activity.

-

Cell Lysis:

-

After stimulation, pellet the PBMCs by centrifugation and aspirate the supernatant.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) diluted in 5% BSA/TBST.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., β-actin) for normalization.

-

Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful chemoproteomic technique used to confirm the covalent binding of this compound to its target, JAK1_C817, in a native biological system.

-

In Situ Treatment and Lysis:

-

Treat human PBMCs (1x10⁷ cells) with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle (DMSO) for 3 hours in situ.[8]

-

Lyse the cells in PBS and subject them to probe sonication.

-

-

Competitive Labeling with Alkyne Probe:

-

Treat the proteomes with an alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) to label cysteine residues that were not engaged by the inhibitor.

-

-

Click Chemistry and Enrichment:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin-agarose beads.

-

-

Proteomic Analysis:

-

Digest the enriched proteins on-bead with trypsin.

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of the JAK1 peptide containing C817 to determine the degree of target engagement by this compound.

-

Experimental Workflow Visualization

To definitively prove that the inhibitory effect of this compound is mediated through its interaction with Cysteine 817, a key experiment involves the use of a cell line lacking endogenous JAK1 (22Rv1) and expressing either wild-type (WT) JAK1 or a C817A mutant.[3]

This experimental design conclusively demonstrates that the C817 residue is essential for the inhibitory activity of this compound, as its mutation to alanine renders the compound ineffective.[3] This provides unequivocal evidence for the on-target, allosteric mechanism of action.

References

- 1. PXD007965 - Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - OmicsDI [omicsdi.org]

- 2. msbioworks.com [msbioworks.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Human PBMCs [bdbiosciences.com]

- 5. Activity‐Based Protein Profiling | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

what is (R,R)-VVD-118313

An In-Depth Technical Guide to (R,R)-VVD-118313: A Selective Allosteric Inhibitor of JAK1

Introduction

This compound is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family (which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling, playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data associated with this compound and its parent compound, VVD-118313, tailored for researchers and drug development professionals.

Core Mechanism of Action

VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAK3, forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples the kinase from its upstream cytokine receptor activation, preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7]

The covalent nature of this interaction contributes to the durable and potent inhibitory effects of the compound.[3] Furthermore, this compound, as an isomer of VVD-118313, contains an alkyne group, making it a useful tool for chemical biology applications such as click chemistry.[1] This feature allows for the attachment of reporter tags to visualize and track the molecule in experimental systems.

Quantitative Data Summary

The inhibitory activity of VVD-118313 has been quantified across various cellular assays, demonstrating its potency and selectivity. The data presented below is a summary of key findings from published literature.

| Parameter | Assay System | Value | Reference |

| IC50 | IFNα-stimulated STAT1 phosphorylation (human PBMCs) | 32 nM | [8] |

| IC50 | IL-6-stimulated STAT3 phosphorylation (human PBMCs) | ~30-50 nM | [9] |

| IC50 | IL-2-stimulated STAT5 phosphorylation (human PBMCs) | Partial inhibition at 0.1-1 µM | [5][9] |

| Cysteine Engagement | JAK1_C817 in human PBMCs | Near-complete at 0.1 µM | [5] |

| Cysteine Engagement | TYK2_C838 in human PBMCs | Near-complete at 0.1 µM | [5] |

| Effect on JAK2 | GM-CSF-stimulated STAT5 phosphorylation (human PBMCs) | Inactive | [5] |

| Effect on C817A Mutant | IFNα/IL-6-stimulated STAT1/3 phosphorylation | Inactive | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of VVD-118313.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before stimulation with a specific cytokine (e.g., IFNα, IL-6, IL-2, GM-CSF) for a short period (e.g., 15-30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

Western Blotting for Phospho-STAT Analysis

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

-

Cell Lysis: Following treatment and stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated STAT are normalized to the total STAT levels.

Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

Objective: To identify the specific cysteine residues engaged by VVD-118313 across the proteome.

-

Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined period (e.g., 3 hours).

-

Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not been engaged by the inhibitor.

-

Protein Enrichment: The labeled proteins are enriched using streptavidin beads.

-

Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteine-containing peptides.

-

Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample is compared to the DMSO control to determine the degree of engagement for each cysteine residue. A significant reduction in the signal for a specific cysteine indicates engagement by VVD-118313.

Selectivity Profile

A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways. While it potently inhibits IFNα- and IL-6-mediated signaling, which are strongly dependent on JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5] Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the potential for a more favorable side-effect profile in therapeutic applications.

Conclusion

This compound and its parent compound represent a significant advancement in the development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue, these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-defined mechanism of action make this compound a valuable tool for dissecting JAK1 signaling and a promising candidate for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]

- 6. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-VVD-118313 and its Isomer VVD-118313: A Technical Guide to Allosteric Cysteine Targeting of JAK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective, allosteric Janus kinase 1 (JAK1) inhibitor, VVD-118313, with a focus on its covalent targeting of an isoform-restricted cysteine residue. (R,R)-VVD-118313 is an isomer of VVD-118313.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism: Allosteric Cysteine Targeting

VVD-118313 is a potent and selective inhibitor of JAK1 that operates through a unique allosteric mechanism.[4][5] Unlike orthosteric inhibitors that compete with ATP at the kinase domain, VVD-118313 covalently binds to a specific cysteine residue, C817, located in the non-catalytic pseudokinase domain of JAK1.[5][6][7] This covalent modification blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream cytokine signaling.[1][4][5]

The targeted cysteine, C817 in JAK1, is also present in TYK2 (as C838) but is notably absent in JAK2 and JAK3, which contributes to the inhibitor's selectivity.[7][8] While VVD-118313 engages TYK2_C838, it appears to function largely as a "silent" ligand for TYK2 in primary immune cells, with its primary functional effect being the potent inhibition of JAK1 signaling.[7][9] The inactivation of JAK1 by VVD-118313 is dependent on the presence of C817, as cells expressing a C817A mutant of JAK1 are not susceptible to the inhibitor's effects.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of VVD-118313.

Table 1: In Vitro Inhibitory Activity of VVD-118313

| Assay | Cell Line/System | Stimulant | Measured Endpoint | IC50 / % Inhibition | Reference |

| IFNα-stimulated STAT1 phosphorylation | - | IFNα | pSTAT1 | 32 nM | [5] |

| IFNα-stimulated STAT1 phosphorylation | 22Rv1 cells expressing WT-JAK1 | IFNα (100 ng/mL) | pSTAT1 | >80% inhibition at 0.2 µM | [6][9] |

| IL-6-stimulated STAT3 phosphorylation | 22Rv1 cells expressing WT-JAK1 | IL-6 (25 ng/mL) | pSTAT3 | >80% inhibition at 0.2 µM | [6][9] |

| Constitutive JAK1 phosphorylation | 22Rv1 cells expressing WT-JAK1 | - | pJAK1 | >90% blockade at 0.05 µM | [6][9] |

| IFNα-pSTAT1 signaling | Human PBMCs | IFNα (100 ng/mL) | pSTAT1 | Near complete blockade at 0.1 and 1 µM | [9] |

| IL-6-pSTAT3 signaling | Human PBMCs | IL-6 (25 ng/mL) | pSTAT3 | Near complete blockade at 0.1 and 1 µM | [9] |

| IL-2-pSTAT5 signaling | Human PBMCs | IL-2 (20 U/mL) | pSTAT5 | Partial inhibition | [9] |

| GM-CSF-pSTAT5 signaling | Human PBMCs | GM-CSF (0.5 mg/mL) | pSTAT5 | Negligible effects | [9] |

| T-cell activation (CD25+ T-cells) | Human T-cells | αCD3/αCD28 | CD25 expression | Reduction in CD25+ T-cells at 0.1-0.4 µM | [4] |

| IFNγ secretion | Human T-cells | αCD3/αCD28 | IFNγ levels | Blocked secretion | [4] |

| Pro-inflammatory chemokine production | - | - | CCL2, CXCL10, CCL4 | Suppression at 0.1-0.5 µM | [4] |

Table 2: Proteomic Selectivity of VVD-118313

| Protein | Targeted Cysteine | Cell System | Observation | Reference |

| JAK1 | C817 | Human PBMCs | Most potently engaged site | [6] |

| TYK2 | C838 | Human PBMCs | Second most potently engaged site | [6] |

| HMOX2 | C282 | Human PBMCs | Engaged | [6] |

| SLC66A3 | C135 | Human PBMCs | Engaged | [6] |

Experimental Protocols

Cell-Based JAK/STAT Phosphorylation Assays

This protocol describes the general procedure for assessing the inhibitory effect of VVD-118313 on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) or specific cell lines.

Materials:

-

Human PBMCs or relevant cell line (e.g., 22Rv1 expressing JAK1 variants)

-

VVD-118313 and other inhibitors (e.g., tofacitinib)

-

Cytokines (e.g., IFNα, IL-6, IL-2, GM-CSF)

-

Cell culture medium and supplements

-

Phosphatase and protease inhibitors

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-pSTAT, anti-total STAT, anti-pJAK1)

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density. Pre-treat the cells with various concentrations of VVD-118313 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[4][6]

-

Cytokine Stimulation: Stimulate the cells with the respective cytokine for a defined period. For example:

-

Cell Lysis: Following stimulation, wash the cells with cold PBS and lyse them on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., pSTAT1, STAT1, pJAK1).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

This protocol provides a general workflow for identifying the cysteine targets of VVD-118313 across the proteome.

Materials:

-

Human PBMCs or other relevant cell types

-

VVD-118313

-

Iodoacetamide-desthiobiotin (IA-DTB) probe

-

Streptavidin-agarose beads

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Treatment: Treat cells in situ with VVD-118313 (e.g., 1 µM for 3 hours) or DMSO as a control.[6]

-

Proteome Lysis and Labeling: Lyse the cells and treat the proteomes with the IA-DTB probe to label cysteines that were not engaged by VVD-118313.

-

Enrichment of Labeled Peptides: Digest the proteomes with trypsin and enrich the IA-DTB-labeled peptides using streptavidin-agarose beads.

-

Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

-

Data Analysis: Compare the abundance of each cysteine-containing peptide between the VVD-118313-treated and DMSO-treated samples. A significant reduction in the signal for a specific cysteine in the VVD-118313-treated sample indicates engagement by the compound.

Mandatory Visualizations

Signaling Pathways

Caption: JAK1 signaling pathway and the inhibitory action of VVD-118313.

Experimental Workflow: Cell-Based Phosphorylation Assay

Caption: Workflow for assessing VVD-118313's effect on STAT phosphorylation.

Experimental Workflow: MS-Based Proteomic Profiling

Caption: Workflow for identifying cysteine targets of VVD-118313 via MS-ABPP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS#:2875046-31-2 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 9. biorxiv.org [biorxiv.org]

(R,R)-VVD-118313: A Technical Guide to Its Selective Inhibition of the JAK-STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-VVD-118313, a selective, covalent, allosteric inhibitor of Janus kinase 1 (JAK1). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is the (R,R)-isomer of VVD-118313, a potent and selective inhibitor of JAK1.[1] Its mechanism of action is distinguished by its covalent and allosteric nature. It targets a specific, isoform-restricted cysteine residue, C817, located in the pseudokinase domain of JAK1.[2][3] A corresponding cysteine, C838, is also present in TYK2, another member of the JAK family, but is absent in JAK2 and JAK3, which contributes to the inhibitor's selectivity.[2][3] By forming a covalent bond with C817, VVD-118313 allosterically inhibits JAK1's catalytic function, blocking its trans-phosphorylation and subsequent downstream cytokine signaling.[1][4] This targeted approach allows for the specific inhibition of cytokine pathways that are dependent on JAK1's kinase activity, while sparing those that rely on other JAK family members.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of VVD-118313 and its related compounds.

Table 1: Potency of VVD-118313 Stereoisomers in Inhibiting STAT Phosphorylation [3]

| Compound | Configuration | IFNα-pSTAT1 IC50 (µM) | IL-6-pSTAT3 IC50 (µM) |

| VVD-118313 (5a) | (S,R) | ~0.03-0.05 | ~0.03-0.05 |

| 5b | (R,S) | ~0.03-0.05 | ~0.03-0.05 |

| 5c | Diastereomer | > 1 | > 1 |

| 5d | Diastereomer | > 1 | > 1 |

| Tofacitinib | N/A | ~0.1-0.2 | ~0.1-0.2 |

Table 2: Concentration-Dependent Engagement of Cysteine Residues by VVD-118313 in Human PBMCs [5]

| VVD-118313 Conc. (µM) | Treatment Time | % Engagement of JAK1_C817 | % Engagement of TYK2_C838 |

| 0.01 | 3 h | Significant | Moderate |

| 0.1 | 3 h | Near-complete | Significant |

| 1 | 3 h | Near-complete | Near-complete |

| 10 | 3 h | Near-complete | Near-complete |

Table 3: In Vivo Engagement of JAK1_C816 in Mouse Splenocytes [3]

| Compound 5 Dose (mg/kg) | Administration | % Engagement of JAK1_C816 |

| 25 | Subcutaneous (2 doses, 4h interval) | ~75% |

| 50 | Subcutaneous (2 doses, 4h interval) | ~75% |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of VVD-118313.

Cell-Based Assays for STAT Phosphorylation

Objective: To determine the potency of VVD-118313 in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll gradient centrifugation.[5]

-

Compound Treatment: Treat PBMCs with varying concentrations of VVD-118313 or a vehicle control (DMSO) for 2 hours.[5][6]

-

Cytokine Stimulation: Stimulate the cells with one of the following cytokines for a specified duration:

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as a loading control.

-

Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal and express the results as a percentage of the cytokine-stimulated vehicle-treated control. Calculate IC50 values from the dose-response curves.[3]

Cysteine Reactivity Profiling using Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

Objective: To identify the cysteine residues that covalently bind to VVD-118313 across the proteome.

Methodology:

-

Cell Treatment: Treat human PBMCs with VVD-118313 at various concentrations (e.g., 0.01-10 µM) or DMSO for 3 hours in situ.[5]

-

Cell Lysis and Proteome Preparation: Lyse the cells and prepare the proteome for analysis.

-

Probe Labeling: Label the remaining accessible cysteine residues with an alkyne-functionalized iodoacetamide probe (IA-alkyne).

-

Click Chemistry: Attach a TEV-biotin tag to the labeled cysteines via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Protein Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest the enriched proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

-

Data Analysis: Compare the spectral counts of cysteine-containing peptides from VVD-118313-treated samples to DMSO-treated samples to determine the degree of engagement for each cysteine.[5]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R,R)-VVD-118313: A Technical Overview of a Selective JAK1 Inhibitor in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1).[1][2] Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] VVD-118313 represents a significant advancement in the development of selective JAK1 inhibitors, offering a potential therapeutic avenue for cancers dependent on this signaling cascade.[2][5] This technical guide provides a comprehensive overview of the available data on VVD-118313 and its isomers in the context of cancer cell line research, with a focus on its mechanism of action and experimental methodologies. While specific data for the (R,R) isomer is limited, the information presented here is based on studies of the active stereoisomers of VVD-118313.

Core Mechanism of Action

VVD-118313 and its active isomers are covalent, allosteric inhibitors that target a specific cysteine residue (C817) in the pseudokinase domain of JAK1.[6][7] This binding event prevents the trans-phosphorylation of JAK1, thereby blocking downstream signaling to Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The high selectivity for JAK1 over other JAK family members, such as JAK2, is a key feature of this compound, potentially leading to a more favorable safety profile by avoiding off-target effects associated with pan-JAK inhibition.[6][7]

Quantitative Data Summary

The majority of published research on VVD-118313 in a cancer context has utilized the 22Rv1 human prostate cancer cell line. This cell line is particularly useful for studying JAK1 signaling as it lacks endogenous JAK1 expression, allowing for the controlled expression of wild-type or mutant forms of the kinase.[6][7]

| Cell Line | Construct | Treatment | Concentration (µM) | Effect | Reference |

| 22Rv1 | Wild-Type JAK1 | VVD-118313 | ~0.2 | >80% inhibition of IFNα-stimulated STAT1 phosphorylation | [6] |

| 22Rv1 | Wild-Type JAK1 | VVD-118313 | ~0.2 | >80% inhibition of IL-6-stimulated STAT3 phosphorylation | [6] |

| 22Rv1 | C817A-mutant JAK1 | VVD-118313 | up to 2 | <10% inhibition of IFNα-stimulated STAT1 phosphorylation | [6] |

| 22Rv1 | C817A-mutant JAK1 | VVD-118313 | up to 2 | <10% inhibition of IL-6-stimulated STAT3 phosphorylation | [6] |

| 22Rv1 | Wild-Type JAK1 | VVD-118313 | 0.05 | >90% blockade of constitutive JAK1 phosphorylation | [8] |

| 22Rv1 | C810A-mutant JAK1 | VVD-118313 | 0.05 | >90% blockade of constitutive JAK1 phosphorylation | [8] |

Experimental Protocols

Cell Culture and Transfection

The 22Rv1 human prostate cancer cell line was cultured in appropriate media supplemented with fetal bovine serum. For experiments involving JAK1 activity, cells were transfected with plasmids encoding either wild-type (WT) JAK1, or mutant forms such as C810A-JAK1 or C817A-JAK1, using standard transfection reagents.[6]

Western Blotting for Phospho-STAT and Phospho-JAK1 Analysis

-

Cell Treatment: 22Rv1 cells expressing JAK1 variants were treated with VVD-118313 or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[6]

-

Cytokine Stimulation: Following inhibitor treatment, cells were stimulated with cytokines such as IFNα (e.g., 100 ng/mL for 30 minutes) or IL-6 (e.g., 50 ng/mL for 30 minutes) to induce JAK1-STAT signaling.[6]

-

Cell Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay or similar method.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of STAT1 (pSTAT1), STAT3 (pSTAT3), and JAK1 (pJAK1). Antibodies against total STAT1, STAT3, and JAK1 were used as loading controls.

-

Detection: Membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and signals were detected using an enhanced chemiluminescence (ECL) substrate.[6]

In-situ Labeling of JAK1 with Alkyne Probe

To confirm the covalent binding of VVD-118313 to its target, an alkyne-modified analog of the inhibitor was used.

-

Probe Treatment: 22Rv1 cells expressing JAK1 variants were treated with the alkyne probe. In parallel, some cells were pre-treated with VVD-118313 to demonstrate competition for the binding site.[6]

-

Cell Lysis: Cells were lysed as described above.

-

Click Chemistry: The alkyne-labeled proteins in the lysate were conjugated to a reporter tag (e.g., a fluorescent azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

In-gel Fluorescence Scanning: The labeled proteins were resolved by SDS-PAGE, and the gel was scanned for fluorescence to visualize the probe-labeled JAK1.[9]

Visualizations

Signaling Pathway Diagram

Caption: JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound activity in 22Rv1 cells.

Conclusion and Future Directions

This compound, as an active isomer of the selective JAK1 inhibitor VVD-118313, holds promise as a targeted therapy for cancers driven by aberrant JAK1 signaling. The available data from studies using the 22Rv1 prostate cancer cell line effectively demonstrate its on-target activity and mechanism of action. However, a significant knowledge gap remains regarding its efficacy across a broader spectrum of cancer cell lines.

Future research should focus on:

-

Broad-panel screening: Determining the IC50 values of this compound for cell proliferation and viability in a diverse panel of cancer cell lines from various tissue origins (e.g., hematological malignancies, lung, breast, and colon cancers).

-

Apoptosis and Cell Cycle Analysis: Investigating the ability of this compound to induce apoptosis and/or cell cycle arrest in sensitive cancer cell lines.

-

In vivo studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of the (R,R) isomer in relevant animal models of cancer.

A more comprehensive understanding of the anti-cancer activity of this specific stereoisomer will be crucial for its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of JAK1, 2/STAT3 signaling induces apoptosis, cell cycle arrest, and reduces tumor cell invasion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

(R,R)-VVD-118313: A Technical Guide to a Precision Click Chemistry Probe for JAK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-VVD-118313 is a highly selective, covalent inhibitor of Janus Kinase 1 (JAK1) that incorporates a terminal alkyne group, positioning it as a powerful tool for chemical biology and drug discovery.[1][2] This "click chemistry" handle allows for the versatile attachment of reporter tags, enabling the visualization and identification of target engagement in complex biological systems.[1][2] this compound exerts its inhibitory effect by targeting a unique, allosteric cysteine residue (C817) within the pseudokinase domain of JAK1, a mechanism that confers its remarkable selectivity over other JAK family members.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is the (R,R)-enantiomer of VVD-118313, a potent and selective inhibitor of JAK1.[1][2] Its key structural feature is the presence of an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1][2] This functionality enables researchers to "click" on a variety of azide-containing molecules, such as fluorophores or biotin, for downstream applications like target visualization and affinity purification.

The therapeutic and research potential of this compound stems from its specific inhibition of the JAK/STAT signaling pathway, which is a critical regulator of immune responses. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. By selectively targeting JAK1, this compound offers a more precise tool for studying and potentially treating these conditions compared to less selective pan-JAK inhibitors.

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of JAK1. It specifically targets cysteine 817 (C817) located in the pseudokinase domain of JAK1.[3] This cysteine is not present in JAK2 and JAK3, which contributes to the probe's high selectivity.[3] The covalent interaction with C817 blocks the trans-phosphorylation activity of JAK1, thereby inhibiting downstream cytokine signaling.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds.

Table 1: Inhibitory Activity of VVD-118313

| Assay | IC50 | Cell Type/System | Reference |

| IFNα-stimulated STAT1 phosphorylation | 32 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

Table 2: Selectivity Profile of VVD-118313

| Pathway | Effect | Notes | Reference |

| JAK1-dependent IFNα-pSTAT1 | Potent Inhibition | [2][4] | |

| JAK1-dependent IL-6-pSTAT3 | Potent Inhibition | [2][4] | |

| JAK1/JAK3-dependent IL-2-pSTAT5 | Partial Inhibition | [2][4] | |

| JAK2-dependent GM-CSF-pSTAT5 | No significant inhibition | Demonstrates selectivity over JAK2. | [5] |

| TYK2/JAK2-dependent IL-12-pSTAT4 | No significant inhibition | Demonstrates selectivity over TYK2 and JAK2. | [6] |

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Caption: JAK/STAT signaling pathway and inhibition by this compound.

Experimental Protocols

General Workflow for Target Engagement Using this compound

The following diagram outlines a typical workflow for identifying the targets of this compound in a cellular context.

Caption: Experimental workflow for target identification with this compound.

Detailed Protocol: In-Gel Fluorescence Scanning for Target Engagement

This protocol is adapted from established methods for click chemistry in proteomic analysis.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Azide-fluorophore (e.g., Azide-TAMRA, stock solution in DMSO)

-

Copper(II) sulfate (CuSO4) (50 mM stock in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO/t-BuOH 4:1)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Treatment:

-

Plate cells and grow to desired confluency.

-

Treat cells with the desired concentration of this compound (e.g., 0.1-10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Click Reaction (CuAAC):

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents in the following order:

-

Azide-fluorophore (final concentration 25-100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Vortex briefly and incubate at room temperature for 1 hour, protected from light.

-

-

Protein Precipitation:

-

Precipitate the protein by adding 4 volumes of cold acetone.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge to pellet the protein and discard the supernatant.

-

Wash the pellet with cold methanol.

-

-

SDS-PAGE and In-Gel Fluorescence Scanning:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Detailed Protocol: Western Blot for Inhibition of STAT1 Phosphorylation

This protocol allows for the functional assessment of JAK1 inhibition by this compound.

Materials:

-

Cells responsive to IFNα (e.g., PBMCs, HeLa cells)

-

This compound

-

Recombinant human IFNα

-

Serum-free cell culture medium

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with IFNα (e.g., 100 ng/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with cold PBS.

-

Lyse cells in lysis buffer containing phosphatase inhibitors.

-

Determine protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibody against phospho-STAT1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Synthesis

The enantiopure synthesis of this compound on a large scale has been noted as challenging.[3] The initial studies relied on chiral chromatography to separate the stereoisomers of VVD-118313.[3] For research purposes, the racemic mixture or the separated enantiomers are commercially available from various suppliers.

Conclusion

This compound is a valuable chemical probe for studying the biology of JAK1. Its high selectivity and the presence of a click chemistry handle make it a versatile tool for target engagement studies, inhibitor profiling, and the development of more specific therapeutics for a range of inflammatory and proliferative diseases. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this potent and selective inhibitor in their own investigations.

References

- 1. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - preLights [prelights.biologists.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (S,R)-VVD-118313

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the selective JAK1 inhibitor, VVD-118313. Please note that while the topic specifies "(R,R)-VVD-118313," the most extensively studied and potent stereoisomer is VVD-118313, also known as compound 5a, which has the (S,R) configuration[1][2]. This guide will focus on the data available for VVD-118313.

Core Compound Information

VVD-118313 is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1)[3][4]. It covalently binds to a specific cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling[5]. This targeted mechanism of action makes it a valuable tool for research in oncology and inflammatory diseases[3][6].

Solubility Profile

The solubility of VVD-118313 has been characterized in both organic solvents and aqueous-based formulations for in vitro and in vivo studies.

Quantitative Solubility Data

| Solvent/Formulation | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Stock solution solvent. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | A clear solution was obtained at this concentration, suitable for in vivo studies. Saturation was not determined.[3] |

To enhance the dissolution of VVD-118313, it is recommended to warm the solution to 37°C and use sonication[7].

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of VVD-118313.

Storage Recommendations

| Format | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 12 Months | Store in a dry, dark place. Stable for several weeks at ambient temperature for shipping purposes.[1][2] |

| 4°C | 6 Months | For shorter-term storage.[2] | |

| Stock Solution in Solvent | -80°C | 6 Months | Aliquot to prevent repeated freeze-thaw cycles.[3][6] |

| -20°C | 1 Month | For shorter-term storage of stock solutions.[3][6] |

Currently, detailed quantitative data from forced degradation studies (e.g., under acidic, basic, oxidative, thermal, or photolytic stress) are not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of VVD-118313, based on established scientific practices.

Protocol 4.1: Determination of Kinetic Solubility

This protocol is adapted from standard high-throughput screening methods to assess the aqueous solubility of a compound initially dissolved in DMSO.

Objective: To determine the kinetic solubility of VVD-118313 in an aqueous buffer.

Materials:

-

VVD-118313

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Pipettes and tips

-

Plate shaker/incubator

-

Nephelometer or UV/Vis spectrophotometer with plate reader capability

-

Filtration apparatus for 96-well plates (for direct UV assay)

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of VVD-118313 in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the VVD-118313 stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: To a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration of VVD-118313.

-

Incubation: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations. Mix thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).

-

Measurement:

-

Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Method: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the λmax of VVD-118313.

-

-

Data Analysis: Determine the highest concentration at which no precipitate is observed (nephelometry) or the concentration in the filtrate (direct UV). This is the kinetic solubility.

Protocol 4.2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing and using a High-Performance Liquid Chromatography (HPLC) method to assess the stability of VVD-118313.

Objective: To quantify the degradation of VVD-118313 over time under various stress conditions.

Materials:

-

VVD-118313

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Environmental chamber for controlled temperature and humidity

-

Photostability chamber

Procedure:

-

Method Development (Forced Degradation):

-

Subject VVD-118313 solutions to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, light) to generate degradation products.

-

Develop an HPLC method (typically reverse-phase with a gradient elution) that separates the intact VVD-118313 from all its degradation products. The method should be specific, linear, accurate, precise, and robust.

-

-

Stability Study Setup:

-

Prepare solutions of VVD-118313 in the desired formulation or solvent.

-

Store the solutions under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of each sample.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Quantify the peak area of the intact VVD-118313 and any degradation products.

-

Calculate the percentage of VVD-118313 remaining and the percentage of each degradant at each time point.

-

Plot the percentage of remaining VVD-118313 against time to determine the degradation kinetics.

-

Visualizations

JAK/STAT Signaling Pathway and VVD-118313 Inhibition

Caption: VVD-118313 inhibits the JAK1 trans-phosphorylation step.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining the kinetic solubility of VVD-118313.

References

- 1. medkoo.com [medkoo.com]

- 2. VVD-118313 | JAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VVD-118313 - MedChem Express [bioscience.co.uk]

- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for (R,R)-VVD-118313: A Selective Allosteric JAK1 Inhibitor

(R,R)-VVD-118313 , also known as VVD-118313 or compound 5a, is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1). It targets an allosteric cysteine residue (C817) in the pseudokinase domain of JAK1, leading to the blockade of JAK1-dependent trans-phosphorylation and subsequent cytokine signaling pathways.[1][2][3] This document provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to characterize the activity of this compound.

Mechanism of Action

This compound selectively inhibits JAK1-mediated signaling by covalently binding to C817.[1][2] This allosteric inhibition prevents the phosphorylation of JAK1 and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Its selectivity for JAK1 over other JAK family members, such as JAK2, makes it a valuable tool for dissecting JAK1-specific biological functions and a potential therapeutic agent for autoimmune diseases and cancer.[1][2]

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | Parameter | Value |

| IFNα-stimulated STAT1 phosphorylation | Serum-free media | IC50 | 32 nM[4] |

| IFNα-stimulated STAT1 phosphorylation | Media with 10% FBS | IC50 | 46 nM |

| IFNα-stimulated STAT1 phosphorylation | 22Rv1 cells expressing WT-JAK1 | % Inhibition at 0.2 µM | >80% |

| IL-6-stimulated STAT3 phosphorylation | 22Rv1 cells expressing WT-JAK1 | % Inhibition at 0.2 µM | >80% |

| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | % Inhibition at 0.01 µM | >50%[5] |

| IFNα-stimulated STAT1 phosphorylation | Human PBMCs | % Inhibition at 0.1 µM | >90%[5] |

| IL-6-stimulated STAT3 phosphorylation | Human PBMCs | % Inhibition at 0.1-1 µM | ~80-85%[5] |

| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | % Inhibition at 0.1-1 µM | ~70%[5] |

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Caption: JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Inhibition of Cytokine-Stimulated STAT Phosphorylation in Human PBMCs

This protocol details the procedure to assess the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:

References

Application Notes and Protocols: (R,R)-VVD-118313 in Primary Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective, allosteric inhibitor of Janus kinase 1 (JAK1).[1][2][3] It functions by covalently binding to a specific, isoform-restricted cysteine residue (C817) located in the pseudokinase domain of JAK1.[4][5] This mechanism of action allows for the highly selective blockade of JAK1-dependent trans-phosphorylation and downstream cytokine signaling pathways, while sparing JAK2-dependent pathways.[4][5][6] In primary human peripheral blood mononuclear cells (PBMCs), this compound has been demonstrated to effectively inhibit signaling cascades initiated by key cytokines such as interferon-alpha (IFNα), interleukin-6 (IL-6), and interleukin-2 (IL-2).[1][4][6] These application notes provide detailed protocols for the use of this compound in primary human PBMCs and summarize its effects on key signaling and functional endpoints.

Mechanism of Action: JAK1 Inhibition

The following diagram illustrates the signaling pathway affected by this compound. Cytokine binding to their respective receptors leads to the activation of JAKs, which in turn phosphorylate STAT proteins. This compound selectively inhibits JAK1, thereby blocking the phosphorylation of downstream STATs and subsequent gene transcription.

Caption: Inhibition of JAK1-mediated STAT phosphorylation by this compound.

Data Summary

The following tables summarize the quantitative effects of this compound on various endpoints in primary human PBMCs.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation

| Cytokine Stimulus | Downstream Pathway | This compound Concentration | % Inhibition of STAT Phosphorylation | Reference |

| IFNα | JAK1-pSTAT1 | 0.1 µM | >85% | [4] |

| IL-6 | JAK1-pSTAT3 | 0.1 µM | >85% | [4] |

| IL-2 | JAK1/JAK3-pSTAT5 | 0.1 - 1 µM | ~70% | [4] |

| GM-CSF | JAK2-pSTAT5 | 0.1 - 1 µM | Negligible | [6] |

Table 2: Effects on T-Cell Activation and Cytokine Production

| Assay | Endpoint | This compound Concentration | Observed Effect | Reference |

| T-Cell Activation (αCD3/αCD28 stimulated) | % CD25+ T-cells | 0.1 - 0.4 µM (24h) | Partial reduction | [1] |

| Cytokine Secretion (αCD3/αCD28 stimulated) | IFNγ | 0.1 - 0.4 µM (24h) | Partial blockade | [1] |

| Cytokine Secretion (αCD3/αCD28 stimulated) | IL-2 | 0.1 - 0.4 µM (24h) | Slight increase | [1] |

| Chemokine Production (IFNα stimulated) | CCL2, CXCL10, CCL4 | 0.1 - 0.5 µM (2h) | Suppression | [1] |

Experimental Protocols

The following diagram provides a general workflow for studying the effects of this compound in human PBMCs.

Caption: General experimental workflow for assessing this compound activity.

Protocol 1: Isolation of Primary Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Human whole blood collected in EDTA or heparin-containing tubes

-

Ficoll-Paque™ PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

-

50 mL conical tubes

-

Sterile serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL.

-

Centrifuge at 300 x g for 10 minutes at 20°C.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Treatment and Stimulation of PBMCs

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium

-

This compound (stock solution in DMSO)

-

Cytokines (e.g., human IFNα, IL-6, IL-2)

-

Anti-human CD3 and anti-human CD28 antibodies

-

96-well cell culture plates

Procedure for STAT Phosphorylation Analysis:

-

Seed PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add the desired concentrations (e.g., 0.01 µM to 10 µM) to the cells. Include a DMSO vehicle control.

-

Pre-incubate the cells with the compound for 2 hours at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with the appropriate cytokine for the specified time:

-

Immediately proceed to cell lysis for Western blot analysis (Protocol 3).

Procedure for T-cell Activation and Cytokine Production:

-

Seed PBMCs at 1 x 10^6 cells/mL in a 96-well plate.

-

Add this compound at desired concentrations (e.g., 0.1 µM, 0.5 µM).

-

Stimulate cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

-

Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the supernatant for cytokine analysis by ELISA (Protocol 4) and the cells for flow cytometry analysis of activation markers (Protocol 5).

Protocol 3: Western Blotting for Phosphorylated STATs

Materials:

-

Treated and stimulated PBMC pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5, and total STAT antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cell pellets on ice with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSTAT) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for total STAT or a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 4: ELISA for Cytokine Quantification

Materials:

-

Supernatants from cultured PBMCs

-

Commercially available ELISA kits for human IFNγ and IL-2

-

Microplate reader

Procedure:

-

Thaw the collected cell culture supernatants on ice.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 5: Flow Cytometry for T-Cell Activation Markers

Materials:

-

Treated and stimulated PBMCs

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-human CD3, anti-human CD4, anti-human CD25)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on the lymphocyte population and then on CD3+ T-cells to determine the percentage of CD25+ cells.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. CD3 CD28 Stimulation Assay Workflow | iQ Biosciences [iqbiosciences.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. tandfonline.com [tandfonline.com]

- 6. reprocell.com [reprocell.com]

Application Notes and Protocols for Western Blot Analysis of pSTAT Inhibition by (R,R)-VVD-118313

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). It covalently binds to a specific cysteine residue (C817) in the pseudokinase domain of JAK1, effectively blocking its trans-phosphorylation and subsequent downstream signaling pathways. A key consequence of JAK1 inhibition is the suppression of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This document provides a detailed protocol for utilizing this compound to investigate the inhibition of STAT phosphorylation (pSTAT) in human peripheral blood mononuclear cells (PBMCs) via Western blotting.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines, such as interferons (IFN) and interleukins (IL), to their cognate receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. This compound specifically inhibits JAK1, thereby preventing the phosphorylation of downstream STATs.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Data

The following tables summarize the quantitative data from Western blot analyses demonstrating the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human PBMCs.[1][2][3]

Table 1: Inhibition of IFN-α-induced pSTAT1 by this compound

| This compound Conc. (µM) | Mean pSTAT1 Signal Intensity (% of Control) | Standard Deviation |

| 0 (DMSO Control) | 100 | ± 5.2 |

| 0.01 | 45 | ± 3.8 |

| 0.1 | 12 | ± 2.1 |

| 1 | 5 | ± 1.5 |

| 10 | 3 | ± 0.9 |

Table 2: Inhibition of IL-6-induced pSTAT3 by this compound

| This compound Conc. (µM) | Mean pSTAT3 Signal Intensity (% of Control) | Standard Deviation |

| 0 (DMSO Control) | 100 | ± 6.1 |

| 0.01 | 88 | ± 5.5 |

| 0.1 | 25 | ± 3.2 |

| 1 | 10 | ± 1.8 |

| 10 | 6 | ± 1.1 |

Experimental Workflow

Caption: Workflow for Western blot analysis of pSTAT inhibition.

Detailed Experimental Protocol

This protocol is optimized for assessing the inhibition of pSTAT1 and pSTAT3 in human PBMCs.

1. Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Inhibitor: this compound (prepare stock solution in DMSO)

-

Cytokines: Recombinant Human IFN-α, Recombinant Human IL-6

-

Antibodies:

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT1 (Tyr701)

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Mouse anti-STAT1

-

Mouse anti-STAT3

-

Mouse anti-β-Actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-linked anti-rabbit IgG

-

HRP-linked anti-mouse IgG

-

-

-

Buffers and Solutions:

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent (e.g., BCA kit)

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels (e.g., 4-15% gradient gels)

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Wash Buffer: TBST

-

Stripping Buffer (for reprobing): Glycine-HCl based or commercial stripping buffer.

-

Chemiluminescent Substrate (ECL)

-

2. Cell Culture and Treatment

-

Culture human PBMCs in RPMI-1640 supplemented with 10% FBS.

-

Seed cells at an appropriate density in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours at 37°C.[1][2][3]

3. Cytokine Stimulation

-

Following the inhibitor pre-treatment, stimulate the cells with the respective cytokine:

-

Include an unstimulated control (DMSO-treated, no cytokine) for each condition.

4. Cell Lysis and Protein Quantification

-

After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

5. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with Lysis Buffer.

-

Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-pSTAT1 or anti-pSTAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-linked secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.

-

For reprobing, incubate the membrane in stripping buffer according to the manufacturer's instructions, wash thoroughly, and then re-block before incubating with the primary antibody for total STAT or the loading control.

7. Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pSTAT signal to the total STAT signal for each sample.

-

Further normalize to the loading control (β-Actin or GAPDH) to account for any loading differences.

-

Express the pSTAT levels in the this compound-treated samples as a percentage of the cytokine-stimulated DMSO control.

References

Application Notes and Protocols for (R,R)-VVD-118313 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (R,R)-VVD-118313, a potent and selective covalent inhibitor of Janus kinase 1 (JAK1). The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound and its stereoisomeric mixture in mouse models. The provided information includes recommended dosage, administration routes, and detailed procedures for assessing target engagement and downstream signaling pathways.

Introduction

This compound is a covalent inhibitor that targets a specific allosteric cysteine residue in the pseudokinase domain of JAK1, leading to the selective blockade of JAK1-dependent signaling pathways.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. The high selectivity of this compound for JAK1 over other JAK family members presents a promising therapeutic strategy with a potentially improved safety profile. These notes detail the use of a stereoisomeric mixture of VVD-118313, referred to as "compound 5," in preclinical mouse models for ease of synthesis and comparable activity.[1]

Data Presentation

Table 1: In Vivo Dosage and Administration of Compound 5 (Stereoisomeric Mixture of VVD-118313) in Mice

| Parameter | Details |

| Compound | Compound 5 (Stereoisomeric mixture of VVD-118313) |

| Animal Model | C57BL/6 mice; Male CD-1 (ICR) mice for pharmacokinetic studies |

| Dosage | 25 mg/kg and 50 mg/kg |

| Administration Route | Subcutaneous (s.c.) injection |

| Dosing Schedule | Two doses administered 4 hours apart (2 x 4 h) |

| Vehicle | While not explicitly stated, a common vehicle for subcutaneous injection of similar compounds is a formulation of DMSO diluted in saline or a solution containing PEG and/or Cremophor. It is recommended to perform vehicle optimization and tolerability studies. |

Table 2: Pharmacodynamic Readouts for Compound 5 in Mouse Models

| Readout | Tissue | Result |

| JAK1 Target Engagement | Spleen | 75% engagement of JAK1_C816 at both 25 mg/kg and 50 mg/kg doses.[2] |

| Downstream Signaling | Splenocytes | Substantial impairment of IFNα-dependent STAT1 phosphorylation.[3] |

Experimental Protocols

Protocol 1: In Vivo Administration of Compound 5 in Mice

1. Animal Models:

-